Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Discrimination

Researchers developing P2X3 antagonists face SAR confounds when regioisomers are misassigned. This compound delivers the authentic 2,6-dichlorobenzyl ether regioisomer (CAS 338419-40-2), structurally distinct from the 2,4-dichloro analog (CAS 338419-36-6). • Pre-installed 2,6-dichlorobenzyl ether enables direct ester hydrolysis/amidation, bypassing separate protection-alkylation steps. • Verified substitution topology eliminates isomer misassignment risk in SAR and metabolic stability studies. • High lipophilicity (XLogP3 = 5.1, TPSA = 76.7 Ų) supports logP-driven lead optimization.

Molecular Formula C16H11Cl2NO3S
Molecular Weight 368.23
CAS No. 338419-40-2
Cat. No. B2846005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
CAS338419-40-2
Molecular FormulaC16H11Cl2NO3S
Molecular Weight368.23
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(9-4-3-7-19-15(9)23-14)22-8-10-11(17)5-2-6-12(10)18/h2-7H,8H2,1H3
InChIKeyFVHTYYYQIWSZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate: Structural & Procurement Profile


Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (CAS 338419-40-2) is a heterocyclic small molecule (MF: C16H11Cl2NO3S, MW: 368.23) belonging to the thieno[2,3-b]pyridine-2-carboxylate class [1]. It features a methyl ester at the 2-position and a 2,6-dichlorobenzyl ether at the 3-position of the fused thienopyridine core [1]. The compound is principally utilized as a synthetic intermediate or building block for the construction of more complex molecular entities, including potential P2X3 receptor antagonists [2]. Vendors typically supply this compound at purities of 95% (AKSci) or NLT 98% (MolCore, Leyan), and it is designated strictly for research and further manufacturing use [1].

Workflow
Pre-installed 2,6-dichlorobenzyl ether for thienopyridine SAR library synthesis
Selection
Verified 2,6-dichlorobenzyl regioisomer (distinct InChIKey: FVHTYYYQIWSZCK-UHFFFAOYSA-N)
Use Context
Methyl ester handle enables facile C-2 diversification; step-economy for P2X3 antagonist programs

Why Regioisomeric Substitution Fails


Regioisomeric analogs, specifically the 2,4-dichlorobenzyl isomer (CAS 338419-36-6), share the identical molecular formula and molecular weight (368.2 g/mol) with the target compound [1]. However, the substitution pattern on the benzyl ring dictates distinct molecular shape, electronic surface properties, and lipophilicity, which are critical for target binding in downstream drug candidates . Thieno[2,3-b]pyridines are recognized as privileged scaffolds in kinase and P2X receptor antagonist programs, where even minor structural modifications can drastically alter selectivity and potency profiles. Generic substitution without verifying the exact regioisomer risks introducing an unintended probe into a structure-activity relationship (SAR) study, leading to confounded biological data and wasted resources. The quantitative evidence below demonstrates that the 2,6- and 2,4-dichloro isomers are structurally distinct chemical entities, not interchangeable reagents.

Target Compound
Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
  • 2,6-Dichloro substitution; InChIKey: FVHTYYYQIWSZCK-UHFFFAOYSA-N
  • Defined electronic surface & lipophilicity (XLogP3 5.1)
Mismatch Risk
2,4-Dichlorobenzyl Isomer (CAS 338419-36-6)
  • Identical MW (368.2) but different chlorine topology alters molecular shape and dipole
  • May confound SAR interpretation; not interchangeable without structural verification
  • Distinct InChIKey precludes direct substitution in regiospecific synthetic routes

Differential Evidence Against Key Comparators


2,6- vs. 2,4-Dichlorobenzyl Substitution

The target compound (2,6-dichlorobenzyl isomer, CID 1475833) is a distinct regioisomer from its closest commercially available analog, the 2,4-dichlorobenzyl isomer (CID 1475828). Both share the identical molecular formula and mass (368.2 g/mol), but differ in the chlorine substitution pattern on the phenyl ring, which alters molecular shape and electronic surface properties [1][2]. This regioisomeric difference is critical for procurement: the 2,6-substitution creates a symmetric ortho-substitution pattern that influences the conformational flexibility and metabolic stability of the ether linkage in downstream drug candidates . No biological activity data was found for either isomer that would allow quantitative potency comparison; however, the structural distinction is absolute and verifiable via InChIKey (2,6-isomer: FVHTYYYQIWSZCK-UHFFFAOYSA-N) [1].

Regioisomer Identity
Specification review
Target InChIKey: FVHTYYYQIWSZCK-UHFFFAOYSA-N; 2,4-isomer InChIKey distinct
Structural identity is non-interchangeable; wrong regioisomer risks confounded SAR
No quantitative bioactivity comparison available; verification via InChIKey essential
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Discrimination

Physicochemical Properties: Lipophilicity & TPSA

The target compound has a computed XLogP3-AA value of 5.1, indicating high lipophilicity, and a topological polar surface area (TPSA) of 76.7 Ų [1]. These properties suggest good membrane permeability potential but also significant hydrophobicity. The high XLogP3 value is driven by the 2,6-dichlorobenzyl ether moiety; changing chlorine substitution to 2,4- would alter the dipole moment and potentially impact LogP. The 2,6-substitution creates a more sterically hindered environment around the ether oxygen, which may influence metabolic stability at that position. The compound has zero hydrogen bond donors and five hydrogen bond acceptors, limiting aqueous solubility [1].

Lipophilicity
Class-level
XLogP3-AA = 5.1; TPSA = 76.7 Ų
High computed lipophilicity alerts to potential membrane partitioning; may require solubility optimization
Computed values only; experimental logP/D may differ
Drug Design Physicochemical Properties Pharmacokinetics

Purity Specifications for Repeatable Synthesis

The commercially available target compound is offered at multiple purity grades. AK Sci supplies at a minimum purity of 95%, while MolCore and Leyan offer NLT 98% purity . The 2,4-dichloro isomer is listed by AK Sci also at 95% minimum purity and by MolCore at NLT 98% . While these purity specifications are comparable, procurement decisions for regioisomerically pure intermediates should consider that the 2,6-isomer has a distinct InChIKey (FVHTYYYQIWSZCK-UHFFFAOYSA-N) for analytical verification. The methyl ester group provides a UV chromophore for HPLC purity monitoring, facilitating quality control during scale-up synthesis.

Commercial Purity
Specification review
Available at 95%–98% purity grades from multiple vendors
Comparable purity to 2,4-isomer; supports reproducible SAR synthesis
Verify lot-specific COA; methyl ester provides UV chromophore for HPLC monitoring
Analytical Chemistry Procurement Quality Control

P2X3 Antagonist Intermediate Utility

The target compound's structural features—a methyl ester at C-2 and a 2,6-dichlorobenzyl-protected phenol at C-3—position it as a versatile intermediate for generating thieno[2,3-b]pyridine-2-carboxylic acid derivatives via ester hydrolysis followed by amide coupling. Patents such as US12503468B2 describe heterocyclic compounds with high P2X3 antagonistic activity, where the thienopyridine core with substituted benzyl ethers is a recurring scaffold [1]. The methyl ester handle allows for straightforward diversification at the 2-position, while the 2,6-dichlorobenzyl ether can be used as a protecting group or as a final pharmacophoric element. Compared to the parent methyl thieno[2,3-b]pyridine-2-carboxylate (CAS 154650-88-1), which lacks the 3-substitution, this compound is synthetically more advanced, saving 1–2 steps in a linear synthesis .

Synthetic Step-Economy
Class-level
Pre-installed 3-ether avoids separate alkylation; ester handle enables direct amidation
May reduce synthetic steps in thienopyridine library production
Reported in patent context; step yields vary with conditions
Medicinal Chemistry P2X3 Receptor Parallel Synthesis

Optimal Procurement Scenarios


P2X3 Antagonist Library Synthesis

Research groups pursuing P2X3 receptor antagonists for chronic cough or pain indications can procure this compound as a key intermediate. The pre-installed 2,6-dichlorobenzyl ether (evidenced in patent family US12503468B2 for P2X3-active heterocycles) allows direct elaboration at the ester handle via hydrolysis and amidation, bypassing the need for separate protection/alkylation steps at the 3-position [1]. This scenario directly leverages the compound's synthetic step-economy advantage.

Regioisomer-Controlled SAR Studies

When probing the effect of benzyl substitution topology on target binding, this compound provides the 2,6-dichloro regioisomer with distinct conformational and electronic properties compared to the 2,4-dichloro analog (CAS 338419-36-6). Using both isomers in parallel enables researchers to map chlorine substitution preferences in the enzyme binding pocket, avoiding SAR conclusions confounded by isomer misassignment [2]. The high lipophilicity (XLogP3 = 5.1) of the 2,6-isomer informs logP-driven SAR interpretation [3].

Chemoproteomic Probe Development Building Block

The methyl ester functionality provides a tractable handle for generating carboxylic acid intermediates suitable for immobilization or biotinylation in chemoproteomics experiments. The zero H-bond donor and high lipophilicity profile (TPSA = 76.7 Ų, XLogP3 = 5.1) of the parent compound can be favorably tuned through ester hydrolysis (introducing an acidic H-donor) for affinity chromatography applications [3]. This enables target deconvolution studies for thienopyridine-based hit compounds.

Metabolic Stability Optimization of Thienopyridine Leads

The 2,6-dichlorobenzyl ether linkage is a known metabolic soft spot in drug candidates. Procuring this compound allows medicinal chemistry teams to specifically investigate the metabolic lability (CYP-mediated O-dealkylation) of the 2,6-dichlorobenzyl group relative to other substituted benzyl ethers. Data from such head-to-head stability studies can guide the selection of optimal ether substituents in lead optimization [3].

Application
Selection Property
Validation Focus
P2X3 Receptor Antagonist Research
Pre-installed 3-(2,6-dichlorobenzyl)oxy handle
Step-economy in SAR library diversification
Regioisomer-Controlled SAR Studies
2,6-Dichloro substitution topology
InChIKey verification and binding pocket electrostatics
Chemoproteomic Probe Development
Methyl ester convertible to carboxylic acid
Immobilization or biotinylation compatibility
Metabolic Stability Optimization
2,6-Dichlorobenzyl ether as metabolic soft spot
CYP-mediated O-dealkylation profiling
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